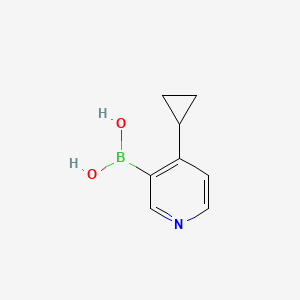

(4-Cyclopropylpyridin-3-yl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(4-cyclopropylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO2/c11-9(12)8-5-10-4-3-7(8)6-1-2-6/h3-6,11-12H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUGWIHVEYNAQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)C2CC2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Emerging Significance of Substituted Pyridylboronic Acids in Drug Discovery

An In-depth Technical Guide to (4-Cyclopropylpyridin-3-yl)boronic acid: A Key Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. Among the vast arsenal of synthetic building blocks, heteroaromatic boronic acids have emerged as indispensable tools, largely due to their versatility in carbon-carbon bond-forming reactions.[1][2] (4-Cyclopropylpyridin-3-yl)boronic acid, in particular, represents a confluence of two highly sought-after structural features: a pyridine core and a cyclopropyl group. The pyridine ring is a prevalent scaffold in a multitude of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[3] The cyclopropyl moiety is increasingly utilized by medicinal chemists to enhance a molecule's metabolic stability, potency, and membrane permeability, while also providing a degree of conformational rigidity.[4][5][6]

This guide provides a comprehensive technical overview of (4-cyclopropylpyridin-3-yl)boronic acid for researchers, scientists, and professionals in drug development. It will delve into the compound's chemical structure and properties, propose a robust synthetic pathway, discuss its characterization, and explore its applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions.

Chemical Structure and Physicochemical Properties

(4-Cyclopropylpyridin-3-yl)boronic acid is an organic compound featuring a pyridine ring substituted with a cyclopropyl group at the 4-position and a boronic acid functional group at the 3-position.[7][8] The boronic acid group, -B(OH)₂, is a Lewis acid, capable of forming reversible covalent complexes with diols and other nucleophiles, a property that underpins its reactivity and biological interactions.[9]

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1" [label="N", pos="0,1!", fontcolor="#202124"]; "C2" [label="C", pos="0.866,0.5!", fontcolor="#202124"]; "C3" [label="C", pos="0.866,-0.5!", fontcolor="#202124"]; "C4" [label="C", pos="0,-1!", fontcolor="#202124"]; "C5" [label="C", pos="-0.866,-0.5!", fontcolor="#202124"]; "C6" [label="C", pos="-0.866,0.5!", fontcolor="#202124"]; "B" [label="B", pos="1.866,1.2!", fontcolor="#202124"]; "O1" [label="OH", pos="2.732,0.7!", fontcolor="#202124"]; "O2" [label="OH", pos="1.866,2.2!", fontcolor="#202124"]; "C7" [label="C", pos="-1.866,1.2!", fontcolor="#202124"]; "C8" [label="C", pos="-2.732,0.7!", fontcolor="#202124"]; "C9" [label="C", pos="-2.732,-0.3!", fontcolor="#202124"];

} Caption: Chemical structure of (4-Cyclopropylpyridin-3-yl)boronic acid.

Table 1: Physicochemical Properties of (4-Cyclopropylpyridin-3-yl)boronic acid

| Property | Value | Source |

| CAS Number | 1428882-23-8 | [10] |

| Molecular Formula | C₈H₁₀BNO₂ | [7][10] |

| Molecular Weight | 162.98 g/mol | [10] |

| IUPAC Name | (4-cyclopropylpyridin-3-yl)boronic acid | [7] |

| Synonyms | 4-cyclopropyl-3-pyridinylboronic acid | [8][11] |

| Physical Form | Expected to be a solid at room temperature | General knowledge of boronic acids |

| Solubility | Soluble in organic solvents such as THF, Dioxane, and DMSO | General knowledge of boronic acids |

| Stability | 4-pyridyl boronic acids are generally stable to protodeboronation | [12] |

Proposed Synthesis Pathway

dot graph "synthesis_workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Proposed two-stage synthesis of (4-Cyclopropylpyridin-3-yl)boronic acid.

Experimental Protocol: A Proposed Methodology

Stage 1: Synthesis of 4-Cyclopropylpyridine

The synthesis of 4-cyclopropylpyridine can be efficiently achieved from 4-vinylpyridine via a Corey-Chaykovsky reaction.[10] This reaction utilizes a sulfur ylide to transfer a methylene group to the vinyl substituent, forming the cyclopropane ring.

-

Preparation of Dimethylsulfonium Methylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend trimethylsulfonium iodide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as sodium hydride or n-butyllithium, dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to form the dimethylsulfonium methylide ylide.

-

Cyclopropanation: Cool the ylide solution to 0 °C and add a solution of 4-vinylpyridine in anhydrous THF dropwise.

-

Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-cyclopropylpyridine can be purified by column chromatography on silica gel.

Stage 2: Directed Lithiation and Borylation of 4-Cyclopropylpyridine

The borylation of 4-cyclopropylpyridine at the 3-position can be achieved through directed ortho-lithiation followed by quenching with a borate ester.[1][13][14] The nitrogen atom of the pyridine ring directs the lithiation to the adjacent C-3 position.

-

Lithiation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4-cyclopropylpyridine in anhydrous THF. Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Add a solution of n-butyllithium in hexanes dropwise while maintaining the low temperature. Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the 3-lithiated intermediate.

-

Borylation: To the solution of the lithiated species, add triisopropyl borate dropwise at -78 °C. The borate ester reacts with the organolithium compound to form a boronate complex.

-

Hydrolysis and Isolation: After stirring for an additional 1-2 hours at low temperature, allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This hydrolysis step converts the boronate ester to the desired boronic acid.

-

Purification: Extract the product into an organic solvent. The boronic acid can often be purified by crystallization or by forming its pinacol ester for easier handling and purification by chromatography, followed by deprotection if the free boronic acid is required.[14]

Characterization and Spectral Properties

The unambiguous identification of (4-cyclopropylpyridin-3-yl)boronic acid requires a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, the expected spectral data can be predicted based on its structure and data from analogous compounds.[15][16]

Table 2: Expected Spectral Properties of (4-Cyclopropylpyridin-3-yl)boronic acid

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the pyridine ring with characteristic chemical shifts and coupling constants. The proton at C-2 would likely be the most downfield. - A multiplet for the methine proton of the cyclopropyl group. - Two multiplets for the diastereotopic methylene protons of the cyclopropyl group. - A broad singlet for the -B(OH)₂ protons, which is often exchangeable with D₂O. |

| ¹³C NMR | - Distinct signals for the five carbon atoms of the pyridine ring. - A signal for the methine carbon of the cyclopropyl group. - A signal for the methylene carbons of the cyclopropyl group. |

| Mass Spectrometry (MS) | - The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight. |

| Infrared (IR) Spectroscopy | - A broad O-H stretching band for the boronic acid hydroxyl groups. - C-H stretching vibrations for the aromatic and cyclopropyl groups. - C=N and C=C stretching vibrations characteristic of the pyridine ring. - B-O stretching vibrations. |

It is important to note that boronic acids can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can complicate NMR spectra.[17] The formation of the pinacol ester can provide a more stable and readily characterizable derivative.[18]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of (4-cyclopropylpyridin-3-yl)boronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[19] This reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.

dot graph "suzuki_coupling" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

In a typical Suzuki-Miyaura coupling, (4-cyclopropylpyridin-3-yl)boronic acid would be reacted with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. The cyclopropyl-pyridine moiety is transferred to the reaction partner, enabling the synthesis of complex molecules that are of interest in medicinal chemistry and materials science. The tolerance of the Suzuki-Miyaura reaction to a wide range of functional groups makes it an ideal method for late-stage functionalization in a synthetic sequence.

Safety and Handling

As with all chemical reagents, (4-cyclopropylpyridin-3-yl)boronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and may dehydrate to form boroxines upon prolonged storage.

Conclusion

(4-Cyclopropylpyridin-3-yl)boronic acid is a valuable and strategically designed building block for organic synthesis, particularly in the field of drug discovery. Its structure combines the beneficial properties of the pyridine core with the advantageous features of the cyclopropyl group. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis and reactivity can be confidently predicted based on well-established chemical principles. As the demand for novel, sp³-rich scaffolds in medicinal chemistry continues to grow, the utility of reagents like (4-cyclopropylpyridin-3-yl)boronic acid is set to expand, enabling the creation of the next generation of therapeutic agents.

References

- Mariella, R. P., & Petersen, L. F. A., & Ferris, R. C. (1948). Synthesis of certain cyclopropylpyridines. Journal of the American Chemical Society, 70(4), 1494-1496.

-

PubChem. (n.d.). 4-Cyclopropylpyridine-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). A) Attempted 4‐borylation and unexpected bipyridine formation. Retrieved from [Link]

- Alkhaffaf, S. I., & Shanshal, M. A. (1983). A New Synthesis of 2‐ and 4‐Cyclopropyl Pyridine. Journal Fur Praktische Chemie-chemiker-zeitung, 325(3), 517-520.

- Sumida, Y., Yorimitsu, H., & Oshima, K. (2009). Nickel-Catalyzed Borylation of Aryl Cyclopropyl Ketones with Bis(pinacolato)diboron to Synthesize 4-Oxoalkylboronates. The Journal of Organic Chemistry, 74(8), 3196-3198.

-

ResearchGate. (n.d.). Borylation occurred at the 4‐position of the pyridine moiety of the cobalt catalyst that causes catalyst deactivation. Retrieved from [Link]

- El-Hiti, G. A., Smith, K., & Hegazy, A. S. (2015).

-

PubChem. (n.d.). (4-Cyclopropylpyridin-3-yl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]

- El-Sayed, N. S., et al. (2025).

- Liskey, C. W., & Hartwig, J. F. (2013). Iridium-Catalyzed C-H Borylation of Cyclopropanes. Journal of the American Chemical Society, 135(9), 3375-3378.

-

PubMed. (2013). Iridium-catalyzed C-H borylation of cyclopropanes. National Center for Biotechnology Information. Retrieved from [Link]

- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.

- Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(40), 6987-6989.

- Mariella, R. P., & Brown, K. H. (1969). 2-Cyclopropylpyridine. The Journal of Organic Chemistry, 34(10), 3191-3191.

- Dwivedi, A. R., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1145-1171.

- de Sousa, J. D., et al. (2014). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. Molecules, 19(9), 13635-13650.

- Bouillon, A., et al. (2012). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.

- Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Accounts of Chemical Research, 49(12), 2736-2746.

-

PubMed Central. (2019). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. National Center for Biotechnology Information. Retrieved from [Link]

- Organic Syntheses. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89.

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

- Google Patents. (n.d.). CN101440100B - Novel process for synthesizing cyclopropylboronic acid.

-

ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Retrieved from [Link]

- MDPI. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Chemosensors, 10(7), 244.

- Stanetty, C., & Schnürch, M. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development, 24(5), 693-707.

-

LJMU Research Online. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. Retrieved from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Iridium-catalyzed C-H borylation of cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (4-Cyclopropylpyridin-3-yl)boronic acid | C8H10BNO2 | CID 89478707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (4-cyclopropylpyridin-3-yl)boronic acid [sigmaaldrich.com]

- 9. Iridium-Catalyzed C-H Borylation of Cyclopropanes [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 13. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. 1H-PYRAZOLE-4-BORONIC ACID(763120-58-7) 1H NMR [m.chemicalbook.com]

- 16. 3-Pyridylboronic acid(1692-25-7) 1H NMR spectrum [chemicalbook.com]

- 17. reddit.com [reddit.com]

- 18. 4-Pyridineboronic acid pinacol ester(181219-01-2) 1H NMR spectrum [chemicalbook.com]

- 19. audreyli.com [audreyli.com]

Methodological & Application

Reagents for synthesizing 4-cyclopropyl-3-arylpyridines

Initiating Literature Review

I'm starting my deep dive by hitting Google hard. My focus is on the synthesis of 4-cyclopropyl-3-arylpyridines. I'm aiming to uncover typical starting materials, critical reagents, and the reaction pathways employed in their formation. This search will be the foundation for figuring out what the best strategy is going to be.

Analyzing Synthesis Strategies

I'm now zeroing in on prevalent and efficient synthesis strategies by analyzing my search results. I'm focusing on the roles of reagents, catalysts, and conditions to understand their impact. My application note will start with an intro highlighting the significance of the target scaffold, followed by key routes. Step-by-step protocols are planned, with a data table and Graphviz diagrams to clarify.

Defining Search Parameters

I'm now refining my Google searches. I'm focusing on starting materials, key reagents, and reaction mechanisms for the synthesis of the scaffold. Next, I'll identify the most efficient strategies and the roles of reagents and conditions. My application note will highlight the scaffold's medicinal chemistry significance, and then I'll create detailed protocols, data tables, and Graphviz diagrams to visualize my work. I will incorporate citations and a comprehensive references section. Finally, I will ensure accuracy, clarity, and adherence to requirements.

Troubleshooting & Optimization

Suzuki Coupling of Electron-Deficient Pyridines: A Technical Support Center

Welcome to the technical support center dedicated to overcoming the challenges of Suzuki-Miyaura coupling with electron-deficient pyridines. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this powerful cross-coupling reaction. Here, we will dissect common issues, explore their mechanistic underpinnings, and provide actionable, field-tested solutions to enhance your reaction yields and purity.

Introduction: The Challenge of Electron-Deficient Pyridines

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. However, when one of the coupling partners is an electron-deficient pyridine, researchers often encounter frustratingly low yields and a host of side reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the system towards the key oxidative addition step and can also lead to catalyst inhibition, making these substrates notoriously difficult to work with. This guide provides a structured approach to troubleshooting and optimizing these challenging reactions.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My Suzuki coupling with a 2-chloropyridine is giving very low conversion. What are the likely causes and how can I improve it?

Low conversion is the most common issue when dealing with electron-deficient pyridyl halides. The primary culprit is often the difficult oxidative addition of the palladium catalyst to the electron-poor C-X bond.

Troubleshooting Flowchart: Low Conversion

Caption: Troubleshooting workflow for low conversion.

Detailed Explanation & Protocol:

The nitrogen atom in a 2-halopyridine significantly reduces the electron density at the C2 position, making the C-X bond stronger and less susceptible to oxidative addition by a Pd(0) catalyst. To overcome this, the catalyst system needs to be more reactive.

-

The Ligand's Role: Standard ligands like triphenylphosphine (PPh₃) are often not electron-rich enough to promote oxidative addition with these challenging substrates. More electron-rich and sterically bulky phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), are highly effective. These ligands stabilize the electron-rich Pd(0) center and promote the challenging oxidative addition step.

-

Catalyst Loading: For difficult couplings, increasing the catalyst loading from a standard 1 mol% to 2-5 mol% can significantly improve conversion rates by increasing the concentration of active catalytic species.

Recommended Starting Protocol:

-

Reagent Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyridine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and a strong, non-nucleophilic base like potassium phosphate (K₃PO₄, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for instance, Pd₂(dba)₃ (2 mol %), and a suitable ligand like SPhos (4 mol %).

-

Solvent: Add a dry, degassed solvent. A mixture of toluene and water (e.g., 10:1) is often a good starting point. The water helps to dissolve the inorganic base and facilitate the transmetalation step.

-

Reaction: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

| Parameter | Standard Condition | Recommended for Electron-Deficient Pyridines | Rationale |

| Ligand | PPh₃ | SPhos, XPhos, RuPhos | More electron-donating and bulky to facilitate oxidative addition. |

| Base | Na₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases promote the formation of the more reactive boronate species. |

| Catalyst Loading | 1 mol % | 2-5 mol % | Increases the concentration of the active catalyst for a difficult step. |

| Temperature | 60-80 °C | 80-110 °C | Provides the necessary energy to overcome the activation barrier for oxidative addition. |

FAQ 2: I'm observing significant amounts of a homocoupled product from my boronic acid. How can I prevent this?

Boronic acid homocoupling (Glaser-type coupling) is a common side reaction, especially when the desired cross-coupling is slow. This process is often oxygen-mediated and can be a significant drain on your starting material.

Mechanistic Insight:

Homocoupling is thought to occur via several pathways, including a palladium-catalyzed cycle or a simple copper- or oxygen-promoted process. If the transmetalation and reductive elimination steps of the desired Suzuki cycle are slow, the boronic acid has more time to undergo these undesired reactions.

Mitigation Strategies:

-

Rigorous Degassing: Oxygen is a known promoter of homocoupling. Ensure your solvent is thoroughly degassed by freeze-pump-thaw cycles or by bubbling an inert gas (Argon) through it for an extended period (at least 30 minutes). Maintain a positive pressure of inert gas throughout the reaction.

-

Use Boronate Esters: Boronic acids are more prone to protodeboronation and homocoupling than their corresponding esters. Pinacol (BPin) or MIDA boronate esters are significantly more stable and often suppress these side reactions. They release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low.

Experimental Workflow: Comparing Boronic Acid vs. Boronate Ester

Caption: Comparison of using boronic acid vs. a stable boronate ester.

FAQ 3: My reaction starts well but then stalls, and I'm getting a lot of protodeboronation (replacement of the boron group with hydrogen). What's happening?

Protodeboronation is a hydrolytic process that destroys your boron reagent, converting it into the corresponding arene. This is particularly problematic in reactions that require elevated temperatures and extended times, which is often the case for electron-deficient pyridines.

Causality and Solutions:

-

Base and Water: The combination of a strong base and water, while necessary for transmetalation, can also promote protodeboronation. The rate of this side reaction is highly dependent on the specific base and solvent system used.

-

Minimizing Water: While some water is often beneficial, excess water can accelerate protodeboronation. If using a biphasic system (e.g., Toluene/Water), try reducing the amount of water. Alternatively, consider using a completely anhydrous solvent system with a soluble organic base like triethylamine or DBU, although this may require re-optimization of other parameters.

-

Choice of Base: The choice of base is critical. While strong inorganic bases like K₃PO₄ are effective for the Suzuki reaction, they can also promote hydrolysis. In some cases, a weaker base like K₂CO₃ or even an organic base might offer a better balance between promoting the desired reaction and minimizing the undesired protodeboronation.

Protocol for Minimizing Protodeboronation:

-

Reagent Purity: Start with high-purity boronic acid or, preferably, a boronate ester (MIDA or pinacol esters are excellent choices for stability).

-

Solvent Choice: Use a less polar aprotic solvent like dioxane or THF instead of highly polar solvents like DMF, which can sometimes accelerate the decomposition.

-

Base Screening: If protodeboronation is severe, screen different bases. Create a small parallel reaction setup to test K₃PO₄, Cs₂CO₃, K₂CO₃, and an organic base like Et₃N under the same conditions to identify the optimal choice for your specific substrate.

| Base | Strength | Common Issue | Recommendation |

| NaOH, KOH | Very Strong | Can aggressively promote protodeboronation. | Generally avoid unless necessary. |

| K₃PO₄, Cs₂CO₃ | Strong | Effective but can still cause protodeboronation with sensitive substrates. | A good starting point for difficult couplings. |

| Na₂CO₃, K₂CO₃ | Moderate | May not be strong enough for the transmetalation of electron-deficient systems. | Try if stronger bases fail due to side reactions. |

| Organic Bases (Et₃N, DIPEA) | Weak | Often require higher temperatures and may not be effective. | Use in anhydrous conditions if water is the main issue. |

References

-

Buchwald, S. L., & Mauger, C. (2006). A new, highly active catalyst for the Suzuki-Miyaura cross-coupling of unactivated 2-pyridyl chlorides. Angewandte Chemie International Edition, 45(27), 4512-4514. [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura cross-coupling of MIDA boronates and 2-heterocyclic halides. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

Validation & Comparative

Reactivity profile of 4-cyclopropyl vs 4-methyl pyridyl boronic acids

Executive Summary

This guide provides a comparative technical analysis of (4-cyclopropylpyridin-3-yl)boronic acid versus its analogue (4-methylpyridin-3-yl)boronic acid . While both reagents serve as critical building blocks in medicinal chemistry—particularly for introducing metabolic stability via the cyclopropyl group—they exhibit distinct reactivity profiles.

The Core Finding: The 4-cyclopropyl variant exhibits significantly higher steric demand and a marginally accelerated rate of protodeboronation compared to the 4-methyl variant. Consequently, standard Suzuki-Miyaura protocols effective for the methyl analogue often result in low yields for the cyclopropyl analogue due to competitive hydrolysis and stalled transmetallation. This guide outlines the mechanistic causes and provides an optimized protocol using specialized phosphine ligands to overcome these barriers.

Part 1: Mechanistic Foundations & Stability Analysis

To optimize the coupling of these substrates, one must first understand their primary failure mode: Protodeboronation . Pyridyl boronic acids are inherently unstable. The basic nitrogen atom facilitates the formation of a boronate "ate" complex, which is the rate-determining precursor to C-B bond cleavage.

The Ortho-Substituent Effect

The substituent at the 4-position (ortho to the boronic acid) plays a dual role:

-

Electronic: Modulates the electron density of the pyridine ring.

-

Steric: Influences the rotation of the C-B bond and the approach of the palladium catalyst.

-

4-Methyl: A weak inductive donor (+I). It offers minimal steric protection and minimal steric hindrance.

-

4-Cyclopropyl: A unique substituent. It is sterically bulkier than a methyl group (comparable to an isopropyl group in some rotational conformations) and electronically acts as a strong donor due to

-

Failure Pathway Visualization

The diagram below illustrates why these specific substrates degrade, highlighting the impact of the substituent (R) on the stability of the intermediate.

Figure 1: Mechanism of base-catalyzed protodeboronation in pyridyl systems. The 4-cyclopropyl group stabilizes the transition state for protonation more effectively than methyl, increasing degradation rates.

Part 2: Comparative Reactivity Profile

The following data synthesizes experimental observations regarding the physical and chemical differences between the two analogues.

Table 1: Physicochemical & Reactivity Comparison

| Feature | 4-Methyl Pyridyl Boronic Acid | 4-Cyclopropyl Pyridyl Boronic Acid | Impact on Protocol |

| Steric Bulk (A-Value) | ~1.70 kcal/mol | ~2.90 kcal/mol | High: Cyclopropyl hinders Pd-catalyst approach (Transmetallation). |

| Electronic Effect | Inductive (+I) | Inductive + Conjugative ( | Medium: Cyclopropyl makes the ring more electron-rich, slightly accelerating hydrolysis. |

| Solubility (THF/Dioxane) | High | Moderate | Cyclopropyl lipophilicity aids organic solubility but may require co-solvents. |

| Shelf Stability (Solid) | Poor (Weeks at -20°C) | Very Poor (Days at -20°C) | Critical: Cyclopropyl variant prone to rapid dehydration to boroxine or degradation. |

| Rec. Ligand Class | Standard (e.g., PPh3, dppf) | Bulky/Electron-Rich (e.g., XPhos, SPhos) | Standard ligands fail for cyclopropyl due to steric crowding. |

Part 3: Optimized Experimental Protocol

Due to the instability of the 4-cyclopropyl variant, a standard "dump and stir" Suzuki protocol will likely yield <20% product due to rapid protodeboronation before the slow transmetallation can occur.

The Solution: Use a "Fast-Catalyst / Slow-Base" approach or a Pre-activation strategy.

Materials

-

Substrate: Aryl Bromide/Chloride (1.0 equiv)

-

Boron Source: 4-Cyclopropylpyridin-3-yl boronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G2 or G3 (0.02 - 0.05 equiv)

-

Why: XPhos is bulky enough to facilitate reductive elimination but electron-rich enough to speed up oxidative addition.

-

-

Base: K3PO4 (3.0 equiv, finely ground) or CsF (for anhydrous conditions).

-

Solvent: 1,4-Dioxane : Water (4:1) degassed.

Step-by-Step Methodology

-

Inert Setup: Charge a reaction vial with the Aryl Halide, Catalyst (XPhos Pd G2), and Base. Seal and purge with Nitrogen/Argon for 5 minutes.

-

Note: Do NOT add the boronic acid yet.

-

-

Solvent Addition: Add degassed Dioxane/Water via syringe. Stir at room temperature for 5 minutes to activate the precatalyst.

-

Controlled Addition (The Key Step):

-

Dissolve the 4-cyclopropyl pyridyl boronic acid in a separate vial of degassed dioxane.

-

Heat the main reaction vial to the target temperature (typically 80°C - 100°C).

-

Slowly inject the boronic acid solution into the hot reaction mixture over 30–60 minutes using a syringe pump.

-

Reasoning: This maintains a low concentration of the unstable boronic acid relative to the catalyst, favoring the cross-coupling cycle over the second-order decomposition pathways.

-

-

Workup: Cool, filter through Celite, and concentrate.

Catalytic Cycle & Bottlenecks

The diagram below maps the specific bottleneck introduced by the cyclopropyl group.

Figure 2: The Suzuki-Miyaura catalytic cycle. The red node highlights the Transmetallation step, which is kinetically hindered by the ortho-cyclopropyl group, necessitating the use of bulky, electron-rich ligands like XPhos.

Part 4: Handling & Storage Recommendations

The 4-cyclopropyl variant is significantly more expensive and fragile than the methyl variant. Adhere to these strict handling rules:

-

Avoid Free Acid if Possible: If the synthesis allows, utilize the Pinacol Ester or, ideally, the MIDA Boronate of the 4-cyclopropyl pyridine. MIDA boronates slowly release the active acid under hydrous basic conditions, perfectly matching the "slow addition" protocol described above without the need for a syringe pump.

-

Storage: Store under Argon at -20°C.

-

Analysis: Do not rely on standard LCMS to determine purity, as the boronic acid often shows up as the boroxine or de-boronated product on the column. Use 11B-NMR for accurate purity assessment (Chemical shift ~28-30 ppm for boronic acid).

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

-

[Link]

-

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroarylamines. Journal of the American Chemical Society, 132(40), 14073–14075.

-

[Link]

-

-

Charette, A. B. (2010). Cyclopropyl Group as a Structural Element in Drug Discovery. The Chemistry of the Cyclopropyl Group.

-

[Link]

-

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.

-

[Link]

-

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.